molecular formula C16H27ClN2O2 B5977659 {4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride

{4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride

Cat. No. B5977659
M. Wt: 314.8 g/mol
InChI Key: HWQKANXEKMVWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride, also known as MPMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMB is a selective agonist for the serotonin 5-HT1A receptor, which plays a crucial role in regulating mood, anxiety, and stress. In recent years, MPMB has been studied extensively for its potential use in treating a range of neurological and psychiatric disorders.

Mechanism of Action

{4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride acts as a selective agonist for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. Activation of this receptor leads to an increase in the release of serotonin, a neurotransmitter that plays a crucial role in regulating mood and behavior. {4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride has been shown to increase the activity of the 5-HT1A receptor, leading to an increase in serotonin release and subsequent therapeutic effects.
Biochemical and Physiological Effects:
{4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to increase serotonin release in the brain, leading to anxiolytic, antidepressant, and antipsychotic effects. {4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride has also been shown to increase the activity of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the development and maintenance of neurons in the brain. This suggests that {4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride may have neuroprotective effects and could potentially be used to treat neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of {4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride in lab experiments is its selectivity for the 5-HT1A receptor. This allows researchers to study the specific effects of serotonin activation on mood, anxiety, and behavior. However, one of the limitations of {4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the synthesis of {4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride can be complex and time-consuming, which may limit its use in some research settings.

Future Directions

There are numerous future directions for research on {4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride. One potential area of research is its use in combination with other drugs for the treatment of neurological and psychiatric disorders. {4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride has been shown to have synergistic effects with other drugs, such as ketamine, which could lead to more effective treatments for depression and anxiety. Another area of research is the development of more efficient synthesis methods for {4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride, which could make it more accessible for research and potential clinical use. Finally, further studies are needed to fully understand the long-term effects and potential side effects of {4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride, as well as its potential use in treating a wider range of disorders.

Synthesis Methods

The synthesis of {4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride involves a series of chemical reactions that require specialized equipment and expertise. The most common method involves the reaction of 4-(4-bromophenoxy)butanol with 4-methylpiperazine in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to yield the final product, {4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride hydrochloride.

Scientific Research Applications

{4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. {4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride has also been investigated for its potential use in treating Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

[4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2.ClH/c1-17-9-11-18(12-10-17)8-2-3-13-20-16-6-4-15(14-19)5-7-16;/h4-7,19H,2-3,8-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQKANXEKMVWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCCOC2=CC=C(C=C2)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]methanol;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.